2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Beschreibung
Eigenschaften
Molekularformel |
C25H29N5O2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H29N5O2/c1-19(2)20-8-10-21(11-9-20)26-24(31)18-30-25(32)13-12-23(27-30)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
BSZKKBUSXOHZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies umfasst die Verwendung von Hochdurchsatzreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(Propan-2-yl)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre Bioaktivität beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was sich auf ihre chemischen Eigenschaften auswirkt.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Acylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study demonstrated that related pyridazinone hybrids showed potent analgesic and anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural components allow it to interact with various biological targets involved in cancer progression. Recent advancements in drug design reveal that pyridazine derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have documented the efficacy of pyridazine derivatives:
Wirkmechanismus
The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in compound 9) increase melting points compared to electron-donating groups (e.g., methoxy in compound 19) .
- Piperazine Modifications : Replacing 4-phenylpiperazinyl with 4-fluorophenylpiperazinyl (compound 19) reduces molecular weight slightly (487 vs. ~409.5) but enhances polarity .
Variations in the Acetamide Side Chain
Biologische Aktivität
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a pyridazine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring and various substituents, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H29N5O2
- Molecular Weight : 431.5 g/mol
Structural Features
The compound's structure includes:
- A pyridazine ring which is known for its pharmacological significance.
- A phenylpiperazine moiety , which is often associated with neuroactive properties.
- An isopropylphenyl group , potentially enhancing lipophilicity and biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. It may act by inhibiting key inflammatory mediators such as cytokines and prostaglandins. In vitro studies have shown that it can reduce the expression of inflammatory markers in cell lines stimulated with lipopolysaccharides (LPS).
Anticancer Activity
The anticancer potential of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has been evaluated against various cancer cell lines. Notable findings include:
- Cell lines tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (brain cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of cell proliferation |
| SF268 | 42.30 | Modulation of cell cycle progression |
These results suggest that the compound may induce apoptosis and inhibit proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.
The proposed mechanism of action involves:
- Binding to specific receptors : The compound may interact with receptors involved in inflammation and cancer pathways.
- Inhibition of enzyme activity : It could inhibit enzymes like cyclooxygenase (COX) or specific kinases that play roles in tumor progression.
- Regulation of gene expression : The compound might alter the expression levels of genes associated with inflammation and tumor growth.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds, providing insights into the potential applications of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide:
- Study on Pyridazine Derivatives : A study highlighted that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential effectiveness of this compound as an anticancer agent .
- Inflammation Models : In models of acute inflammation, compounds structurally related to this pyridazine derivative demonstrated a marked reduction in edema and inflammatory cell infiltration .
- Comparative Analysis : When compared to other anti-inflammatory agents, this compound showed superior activity in reducing TNF-alpha levels in macrophage cultures .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves a multi-step approach, typically starting with the formation of the pyridazinone core via hydrazine-carbonylic acid condensation, followed by alkylation/introduction of the 4-phenylpiperazine group, and final acetylation. Key optimizations include:
- Solvent selection: Ethanol or acetic acid for high yield in cyclization steps .
- Catalysts: Use of HCl or H₂SO₄ to accelerate amide bond formation .
- Temperature control: Maintaining 60–80°C during alkylation to minimize side products .
- Purification: Recrystallization or column chromatography to isolate the final acetamide derivative .
Basic: Which analytical techniques are most reliable for characterizing its purity and structure?
Answer:
A combination of advanced spectroscopic and chromatographic methods is essential:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm) .
- HPLC-MS: Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- FT-IR: Identify key functional groups (e.g., pyridazinone C=O stretch at ~1680 cm⁻¹) .
- X-ray crystallography (if available): Resolve stereochemical ambiguities in the pyridazinone-piperazine linkage .
Advanced: How do structural modifications (e.g., substituents on phenyl rings) influence biological activity in SAR studies?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Phenylpiperazine moiety: Critical for receptor binding (e.g., serotonin/dopamine receptors). Electron-withdrawing groups (e.g., Cl) enhance affinity but reduce solubility .
- Isopropylphenyl acetamide group: Bulky substituents (e.g., isopropyl) improve metabolic stability but may hinder blood-brain barrier penetration .
- Pyridazinone core: Oxidation at C6 enhances electrophilicity, potentially increasing reactivity with biological nucleophiles .
Methodology: Compare IC₅₀ values in receptor-binding assays across analogs (e.g., thienopyrimidine vs. pyridazinone derivatives) .
Advanced: How can contradictory data in biological activity assays (e.g., varying IC₅₀ values) be systematically resolved?
Answer:
Contradictions often arise from assay conditions or compound stability. Resolution strategies include:
- Standardized assays: Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer systems (pH 7.4) to minimize variability .
- Stability testing: Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C in DMEM) .
- Meta-analysis: Compare data across studies with shared controls (e.g., reference inhibitors like haloperidol for dopamine receptor assays) .
Advanced: What methodological considerations are critical for designing in vitro pharmacological assays?
Answer:
Key considerations:
- Receptor selectivity profiling: Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) with off-target screening (e.g., adrenergic receptors) .
- Cellular models: Primary neurons vs. immortalized lines (e.g., SH-SY5Y for neuroactivity) to balance relevance and reproducibility .
- Dose-response validation: Include a minimum of 8 concentration points and nonlinear regression analysis (e.g., GraphPad Prism) .
- Positive controls: Validate assay functionality with known agonists/antagonists (e.g., quinpirole for D₂ activation) .
Advanced: How can computational modeling (e.g., molecular docking) guide the optimization of this compound?
Answer:
Docking studies (e.g., AutoDock Vina) predict binding modes and inform rational design:
- Target identification: Screen against homology models of GPCRs (e.g., 5-HT₁₀ receptor) to prioritize synthetic targets .
- Ligand-receptor interactions: Optimize hydrogen bonding with conserved residues (e.g., Asp3.32 in dopamine receptors) .
- ADMET prediction: Use QikProp to estimate logP (target <5) and CNS permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
